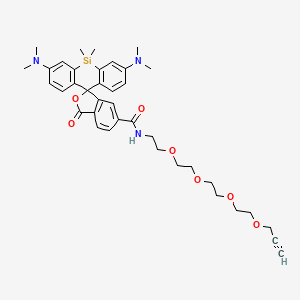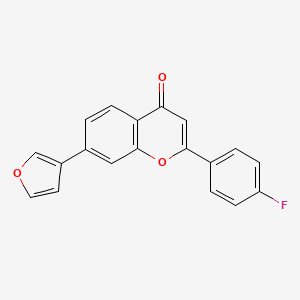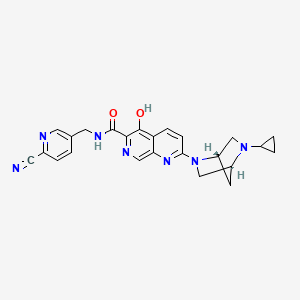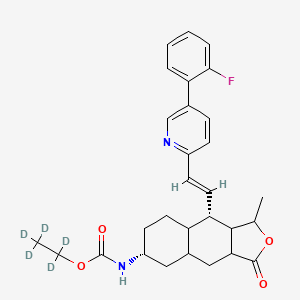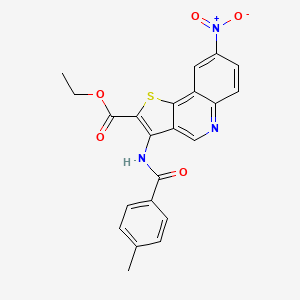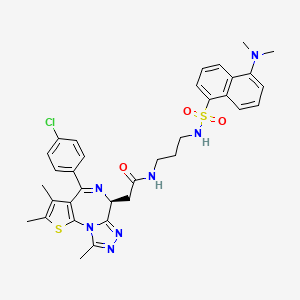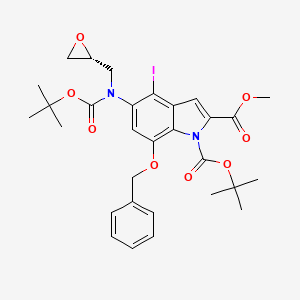
Duocarmycin SA intermediate-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Duocarmycin SA intermediate-1 is a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class. These compounds are known for their high potency and unique mechanism of bioactivity. This compound is derived from the natural product duocarmycin SA, which was isolated from Streptomyces bacteria.
Vorbereitungsmethoden
The synthesis of Duocarmycin SA intermediate-1 involves several steps, starting from indoline derivatives. One common synthetic route includes the conversion of indoline to an iodide derivative, followed by a palladium-catalyzed Mizoroki-Heck reaction with a dehydroalanine derivative to yield the desired intermediate . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. Key steps in the synthesis include:
Conversion of indoline to iodide: This step involves the use of reagents such as iodine and a base.
Mizoroki-Heck reaction: This palladium-catalyzed reaction requires a dehydroalanine derivative and a suitable palladium catalyst.
Analyse Chemischer Reaktionen
Duocarmycin SA intermediate-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The intermediate can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines.
Major products formed from these reactions include various derivatives of the intermediate, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
Duocarmycin SA intermediate-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of more complex molecules and as a building block for other duocarmycin derivatives.
Biology: It is studied for its interactions with DNA and its potential to induce DNA damage.
Medicine: This compound is being investigated for its potential use in cancer therapy, particularly in the development of antibody-drug conjugates and prodrugs
Industry: The compound is used in the production of pharmaceuticals and other bioactive molecules
Wirkmechanismus
Duocarmycin SA intermediate-1 exerts its effects by alkylating DNA. The compound binds to the minor groove of DNA and forms covalent bonds with adenine residues. This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets of this compound include DNA itself, and the pathways involved are those related to DNA damage response and repair .
Vergleich Mit ähnlichen Verbindungen
Duocarmycin SA intermediate-1 is similar to other compounds in the duocarmycin family, such as:
Duocarmycin A: Another potent DNA-alkylating agent with similar structural features.
CC-1065: A natural product with a similar mechanism of action but different structural characteristics.
Yatakemycin: A related compound with even higher cytotoxicity
What sets this compound apart is its synthetic accessibility and potential for modification, making it a valuable tool in the development of targeted cancer therapies .
Eigenschaften
Molekularformel |
C30H35IN2O8 |
|---|---|
Molekulargewicht |
678.5 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl 4-iodo-5-[(2-methylpropan-2-yl)oxycarbonyl-[[(2R)-oxiran-2-yl]methyl]amino]-7-phenylmethoxyindole-1,2-dicarboxylate |
InChI |
InChI=1S/C30H35IN2O8/c1-29(2,3)40-27(35)32(15-19-17-38-19)21-14-23(39-16-18-11-9-8-10-12-18)25-20(24(21)31)13-22(26(34)37-7)33(25)28(36)41-30(4,5)6/h8-14,19H,15-17H2,1-7H3/t19-/m1/s1 |
InChI-Schlüssel |
BKDGQGOUZAEPNP-LJQANCHMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(C[C@@H]4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C(C(=CC(=C21)OCC3=CC=CC=C3)N(CC4CO4)C(=O)OC(C)(C)C)I)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


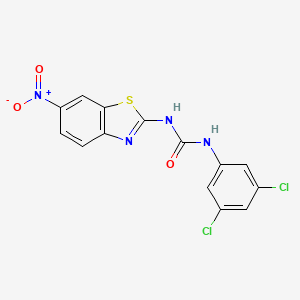
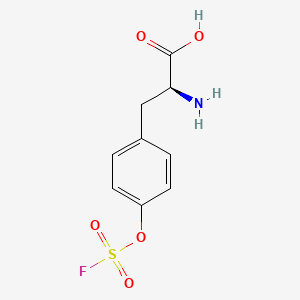
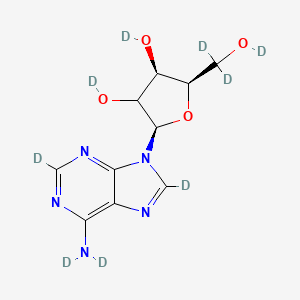
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
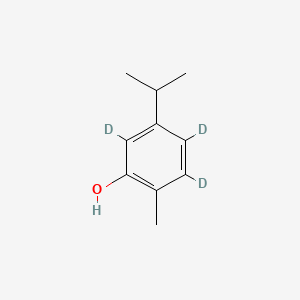
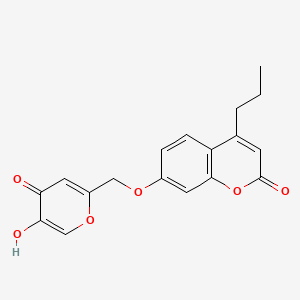
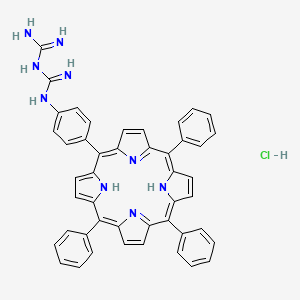
![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
